Tartrate monohydrate

Übersicht

Beschreibung

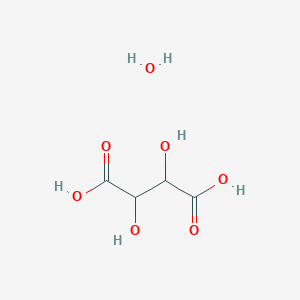

Tartrate monohydrate is a useful research compound. Its molecular formula is C4H8O7 and its molecular weight is 168.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Muscle Protein Synthesis

Recent studies have shown that L-carnitine tartrate, a derivative of tartrate monohydrate, can significantly enhance muscle protein synthesis when combined with creatine monohydrate. In a study involving primary human myoblasts, the combination of low doses of L-carnitine tartrate (50 µM) and creatine (0.5 µM) led to increased phosphorylation of AKT and RPS6, key proteins involved in anabolic signaling pathways . This suggests a synergistic effect that could be beneficial for muscle recovery and growth.

Table 1: Effects of L-Carnitine Tartrate and Creatine on Protein Synthesis

| Compound Combination | p-AKT | p-RPS6 |

|---|---|---|

| L-Carnitine (50 µM) + Creatine (0.5 µM) | 1.65 (0.50) p < 0.05 | 1.39 (0.41) p < 0.05 |

| L-Carnitine (50 µM) + Creatine (5 µM) | 1.37 (0.28) p < 0.05 | 1.41 (0.53) p < 0.10 |

This data indicates that the combination can effectively enhance muscle protein synthesis, making it relevant for athletes and individuals engaged in resistance training.

1.2 Gastrointestinal Health

This compound has been identified as a substrate for fermentation by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs), which are beneficial for gut health . The rapid metabolism of L-tartrate suggests its potential role in promoting a healthy gut microbiome.

Pharmaceutical Applications

2.1 Drug Formulation

This compound is used in pharmaceutical formulations due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability. For instance, morpholin-4-ium hydrogen L-tartrate monohydrate has been studied for its crystal structure and potential applications in drug delivery systems . The formation of hydrogen bonds within the crystal lattice can improve the stability of active pharmaceutical ingredients.

2.2 Antioxidant Properties

Research indicates that tartrates exhibit antioxidant properties, which can be leveraged in developing supplements aimed at reducing oxidative stress in various medical conditions, including diabetes and cardiovascular diseases . This application highlights the compound's potential in preventive healthcare strategies.

Materials Science Applications

3.1 Crystal Growth Studies

This compound is significant in materials science for its role in crystal growth studies. The compound has been utilized to grow ferroelectric single crystals that exhibit unique electrical properties due to their molecular structure . These materials are essential for developing advanced electronic devices.

Table 2: Properties of Ferroelectric Crystals Derived from this compound

| Property | Value |

|---|---|

| Dielectric Constant | High |

| Ferroelectric Transition | Present |

| Application | Electronic Devices |

This application underscores the importance of this compound in advancing technology through novel material development.

Analyse Chemischer Reaktionen

Thermal Decomposition of Lithium Potassium Tartrate Monohydrate

Lithium potassium this compound undergoes a multistage decomposition process between 485–540 K, producing inorganic carbonates and hydrocarbon byproducts .

Reaction Pathway

Key Findings

| Parameter | Value/Description | Source |

|---|---|---|

| Temperature Range | 485–540 K | |

| Activation Energy | 220 ± 20 kJ/mol | |

| Kinetic Model | Avrami–Erofe’ev equation: | |

| Byproducts | LiKCO₃, CO₂, H₂O, acetylene polymers |

The reaction proceeds via a homogeneous melt mechanism :

-

Dehydration : Rapid loss of water precedes anion breakdown .

-

Melting : Partial liquefaction of the reactant creates a molten reaction zone .

-

Anion Breakdown : Tartrate decomposes in the molten phase, releasing CO₂ and forming LiKCO₃ .

Stereochemical variations (e.g., d vs. dl-tartrate) minimally affect decomposition kinetics but alter intermediate stability .

Reaction Conditions

-

Catalyst : 0.002 M CN⁻

-

pH : ≥13 (2.0 M NaOH)

-

Temperature : 4–25°C

Mechanism

-

Dimerization : Glyoxylate () undergoes cyanide-mediated coupling.

-

Dehydration : Forms dihydroxyfumarate (DHF) intermediates.

-

Rearrangement : DHF isomerizes to tartrates via retro-aldol and benzoin-type steps .

Product Distribution

| Product | Yield (%) | Stereochemistry |

|---|---|---|

| meso-Tartrate | 45–50 | |

| dl-Tartrate | 30–35 | |

| Oxalate | 10–15 | – |

This pathway demonstrates prebiotic relevance, linking glyoxylate to citric acid cycle precursors .

Stability and Byproduct Formation

-

Oxalate Avoidance : Tartrate metabolism does not produce oxalate, a nephrotoxic compound .

-

CO₂ Release : 14C-labeled studies show 18% of tartrate converts to CO₂ within 8 hours .

-

Thermal Byproducts : Acetylene polymers form during decomposition, suggesting radical recombination in molten phases .

Comparative Reactivity of Tartrate Forms

| Property | d-Tartrate | dl-Tartrate | meso-Tartrate |

|---|---|---|---|

| Decomposition Rate | Moderate | Slightly faster | Not studied |

| Melting Behavior | Transient liquefaction | Enhanced melting | – |

| Synthetic Yield | – | 30–35% | 45–50% |

The d-form’s slower decomposition correlates with stronger crystal lattice cohesion , while meso-tartrate dominates abiotic synthesis due to stereochemical preferences .

This synthesis of experimental data highlights this compound’s dual roles as a thermally labile salt and a precursor in prebiotic chemistry. The interplay between solid-state kinetics and solution-phase catalysis underscores its versatility in both degradation and synthesis contexts.

Eigenschaften

Molekularformel |

C4H8O7 |

|---|---|

Molekulargewicht |

168.10 g/mol |

IUPAC-Name |

2,3-dihydroxybutanedioic acid;hydrate |

InChI |

InChI=1S/C4H6O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H2 |

InChI-Schlüssel |

UUDLQDCYDSATCH-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(=O)O)O)(C(=O)O)O.O |

Dichte |

Relative density (water = 1): 1.79 |

Flammpunkt |

210 °C o.c. |

melting_point |

206 °C |

Physikalische Beschreibung |

Dry Powder White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS] WHITE CRYSTALLINE POWDER. |

Löslichkeit |

Solubility in water, g/100ml at 20 °C: 20.6 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.